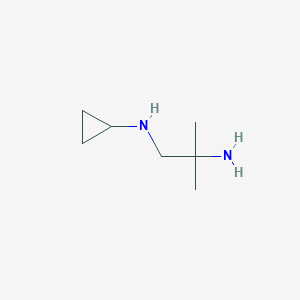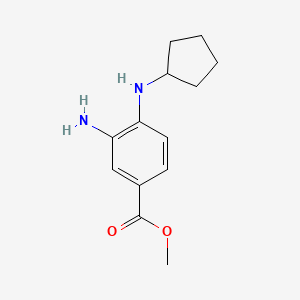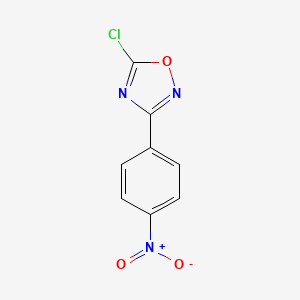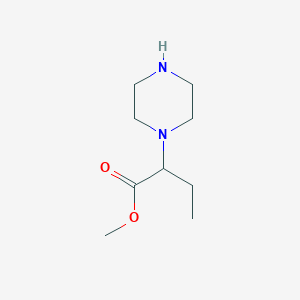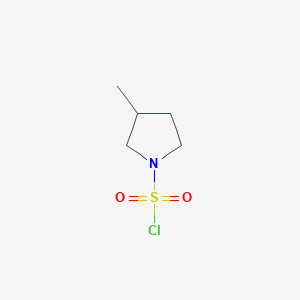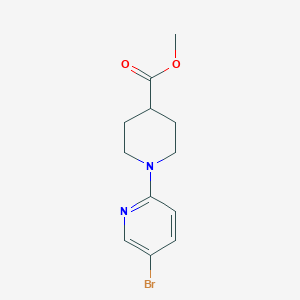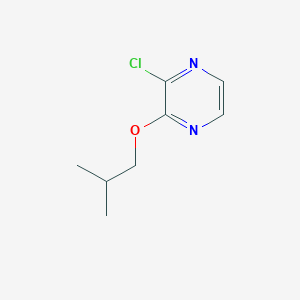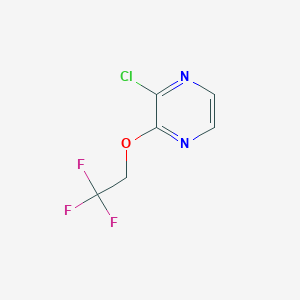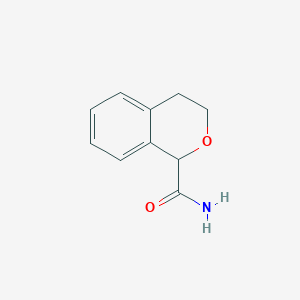
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine, also known as 4-Cl-3-F-Phenyl-1H-Tetrazol-5-ylmethanamine, is an organic compound that is found in a variety of applications in both scientific research and industrial applications. It is a derivative of a phenyl-tetrazole and is a versatile building block for the synthesis of a wide variety of organic compounds. This compound has been used in the synthesis of organic molecules, in the production of pharmaceuticals, in the synthesis of polymers, and in the development of new materials.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment Research
A study explored 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds related to (4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine, for Alzheimer's disease treatment. These compounds showed potential as acetylcholinesterase inhibitors and monoamine oxidase inhibitors, suggesting their relevance in neurodegenerative disease research (Kumar et al., 2013).
Antidepressant Drug Development
Another study designed novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds, including similar structures to the chemical , demonstrated potential as robust antidepressant-like agents (Sniecikowska et al., 2019).
Structural and Molecular Studies
Research involving the synthesis of related compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, provides insights into the structural and molecular properties of these chemicals. These studies are crucial for understanding the behavior of such compounds in various applications (Shimoga et al., 2018).
Antipsychotic Agent Research
Research on 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, closely related to the queried chemical, suggests their potential as novel antipsychotic agents. These studies focus on their behavior in behavioral tests and receptor binding studies (Wise et al., 1987).
Antimicrobial Activity Research
A study on the synthesis of urea and thiourea derivatives of similar compounds demonstrated their antimicrobial activity. These compounds were evaluated for their effectiveness against various bacterial and fungal strains, showing potential in antimicrobial applications (Vedavathi et al., 2017).
Propiedades
IUPAC Name |
(4-chloro-3-fluorophenyl)-(2H-tetrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN5/c9-5-2-1-4(3-6(5)10)7(11)8-12-14-15-13-8/h1-3,7H,11H2,(H,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTYKSPBTLKLGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=NNN=N2)N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-fluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

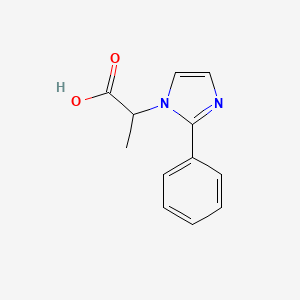


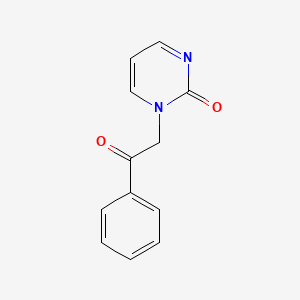
![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)
